N,N'-bis(4-carbamoylphenyl)hexanediamide
Description
N,N'-bis(4-carbamoylphenyl)hexanediamide is a symmetrical alkanediamide derivative featuring a hexane backbone (six methylene groups) and terminal 4-carbamoylphenyl substituents. This compound has been synthesized via the reaction of 4-aminobenzamide with adipoyl chloride under mild conditions, yielding a high purity product (90% yield) with a melting point exceeding 300°C . Its structural rigidity and polar carbamoyl groups contribute to its physicochemical properties, including low water solubility, which may influence its biological activity .
Properties
IUPAC Name |
N,N'-bis(4-carbamoylphenyl)hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c21-19(27)13-5-9-15(10-6-13)23-17(25)3-1-2-4-18(26)24-16-11-7-14(8-12-16)20(22)28/h5-12H,1-4H2,(H2,21,27)(H2,22,28)(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBELARBKDLVYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-carbamoylphenyl)hexanediamide typically involves the reaction of hexanediamine with 4-isocyanatobenzamide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-carbamoylphenyl)hexanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-carbamoylphenyl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl groups to amine groups.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N,N’-bis(4-carbamoylphenyl)hexanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(4-carbamoylphenyl)hexanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of N,N'-bis(4-carbamoylphenyl)hexanediamide can be contextualized by comparing it to structurally related alkanediamides, which vary in chain length, substituent groups, and applications. Below is a detailed analysis:
Structural and Functional Group Variations
2.1.1. Chain Length Effects
- Shorter Chains (Butanediamides, m=2):
N,N'-bis(3,4-dichlorophenyl)butanediamide demonstrated potent inhibition of photosynthetic electron transport in spinach chloroplasts, attributed to its shorter chain enabling better membrane penetration . However, this compound’s longer hexane chain may reduce lipid membrane permeability, limiting its bioactivity in certain contexts. - Longer Chains (Octanediamides, m=6):
N,N'-bis(4-methoxyphenyl)octanediamide (compound 40) exhibited the highest anti-algal activity (57.9% inhibition of Chlorella vulgaris chlorophyll production), suggesting that extended chains enhance interaction with algal membranes . In contrast, hexanediamides like the target compound show intermediate chain effects.
2.1.2. Substituent Effects
- Polar Substituents (Carbamoyl vs.
- Electron-Donating Groups (Methoxy, Ethyl):
Methoxy-substituted analogs (e.g., compound 40) showed higher anti-algal activity, likely due to increased lipophilicity, whereas ethylphenyl derivatives (e.g., N~1~,N~6~-bis(3-ethylphenyl)hexanediamide) exhibit higher logP values (4.24), favoring membrane partitioning .
Structure-Activity Relationships (SAR)
- The hexane chain in the target compound represents a balance between solubility and membrane interaction.
- However, polar groups may enhance target binding in hydrophilic environments (e.g., enzyme active sites).
- Synthetic Feasibility: The target compound’s high synthesis yield (90%) and stability (melting point >300°C) make it preferable for scale-up compared to lower-yield analogs (e.g., compound 3, 68% yield) .
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